methyl 4-iodo-3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER: is a synthetic organic compound with the molecular formula C10H12INO4 and a molecular weight of 337.116 g/mol . This compound is part of the pyrrole family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.
Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction, often using iodine or an iodine-containing reagent.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-ETHOXYCARBONYL-ET)-4-IODO-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID ETHYL ESTER
- 4-ETHYL-3-METHYL-5-(2-NITRO-ETHYL)-1H-PYRROLE-2-CARBOXYLIC ACID TERT-BUTYL ESTER
- 5-IODO-3-METHYL-1H-PYRROLE-2,4-DICARBOXYLIC ACID 2-BENZYL ESTER 4-ETHYL ESTER
Uniqueness
4-I-3-METHOXYCARBONYLMETHYL-5-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its iodine atom and ester functionalities make it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12INO4 |
---|---|
Molecular Weight |
337.11 g/mol |
IUPAC Name |
methyl 4-iodo-3-(2-methoxy-2-oxoethyl)-5-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C10H12INO4/c1-5-8(11)6(4-7(13)15-2)9(12-5)10(14)16-3/h12H,4H2,1-3H3 |
InChI Key |
JHKRJPQYKWIEMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C(=O)OC)CC(=O)OC)I |
Origin of Product |
United States |
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